molecular formula C23H24N2O3S B2502775 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide CAS No. 690643-63-1

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide

Cat. No.: B2502775
CAS No.: 690643-63-1
M. Wt: 408.52
InChI Key: JBBKQSLXLBJZOM-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonamide and benzamide functional groups in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: The reaction between 2,5-dimethylbenzenesulfonyl chloride and an appropriate amine, such as phenethylamine, under basic conditions (e.g., using sodium hydroxide) to form the sulfonamide intermediate.

    Coupling with benzoyl chloride: The sulfonamide intermediate is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethylphenylsulfonamido)-N-phenethylacetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-(2,5-dimethylphenylsulfonamido)-N-phenethylpropionamide: Similar structure with a propionamide group.

Uniqueness

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide is unique due to the presence of both sulfonamide and benzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-8-9-18(2)22(16-17)29(27,28)25-21-12-10-20(11-13-21)23(26)24-15-14-19-6-4-3-5-7-19/h3-13,16,25H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKQSLXLBJZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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